2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid
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Overview
Description
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C10H5F3O6. It is a derivative of benzene, where three carboxylic acid groups and one trifluoromethyl group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid involves scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid groups facilitate binding to proteins and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Fluoro-1,3,5-benzene-tricarboxylic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in stability and reactivity.
1,3,5-Tris(trifluoromethyl)benzene: Has three trifluoromethyl groups, significantly altering its chemical behavior compared to 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and carboxylic acid groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form complex structures, making it valuable for various applications.
Properties
IUPAC Name |
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O6/c11-10(12,13)6-4(8(16)17)1-3(7(14)15)2-5(6)9(18)19/h1-2H,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFUMIDKTKEPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(F)(F)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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